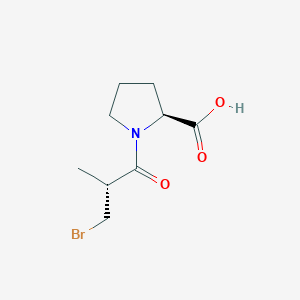
(R)-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-(1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline, or R-(1-(3-BrOMe-1-oxopropyl)-L-proline, is an organobromine compound that has been used in a variety of laboratory applications. It is a synthetic compound, created by the reaction of bromine with an L-proline molecule. This compound is widely used in a variety of organic synthesis reactions, and has been used in the study of biochemical and physiological processes. It has been found to have a wide range of potential applications in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
Cryopreservation Enhancement
L-proline, a component structurally related to (R)-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline, has been explored for its cryoprotective properties in mammalian oocyte cryopreservation. A study demonstrated that L-proline can penetrate oocyte membranes rapidly and, when used in appropriate concentrations alongside reduced proportions of traditional cryoprotectants like DMSO and ethylene glycol, significantly enhances the survival rate of post-thawed oocytes without affecting their fertilization and developmental potential. This suggests that L-proline could improve the efficiency of cryopreservation protocols by reducing the required concentrations of more toxic cryoprotectants, potentially applicable to human oocyte vitrification (Zhang et al., 2016).
Hepatoprotection
Proline has been investigated for its protective effects on the liver. In models of liver injury induced by substances like d-galactosamine, proline supplementation has shown to effectively protect the liver by mechanisms that may involve the attenuation of oxidative stress and the activation of regenerative signaling pathways like IL-6/STAT3. These findings suggest proline's potential in mitigating liver damage through enhancing regenerative responses and reducing inflammatory activation (Obayashi et al., 2012).
Neuroprotection
L-proline has been studied for its neuroprotective effects, showing potential in alleviating conditions like retrograde amnesia and excitotoxicity. It has been observed to induce sedative and hypnotic effects, which could be mediated through interactions with neurotransmitter receptors such as the NMDA and glycine receptors. This indicates that L-proline might play a role in modulating neurotransmission and protecting against neurological damages under stress or injury (Davis & Cherkin, 1979).
Kidney Protection
L-proline supplementation has also been explored for its protective effects against kidney injury caused by toxins like aflatoxins. Studies indicate that L-proline can alleviate oxidative damage and reduce apoptosis in kidney cells, suggesting a protective mechanism that could be relevant in preventing or mitigating toxin-induced nephrotoxicity. This aspect of proline's function could be particularly significant in the development of therapeutic strategies for kidney injuries caused by environmental or dietary toxins (Li et al., 2019).
Antimicrobial and Immunomodulatory Effects
Proline-rich peptides, like PR-39, demonstrate significant antimicrobial properties and have shown potential in modulating immune responses, particularly in the context of myocardial ischemia-reperfusion injury. By inhibiting NADPH oxidase activity, these peptides can attenuate neutrophil-induced cardiac dysfunction, suggesting a role for proline and its derivatives in cardiovascular protection and immune regulation (Ikeda et al., 2001).
Eigenschaften
IUPAC Name |
(2S)-1-[(2R)-3-bromo-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO3/c1-6(5-10)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYSAVFKJLHJHP-BQBZGAKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)N1CCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CBr)C(=O)N1CCC[C@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline | |
CAS RN |
80629-36-3 |
Source


|
| Record name | L-Proline, 1-(3-bromo-2-methyl-1-oxopropyl)-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80629-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)
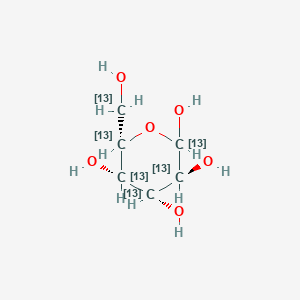
![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)
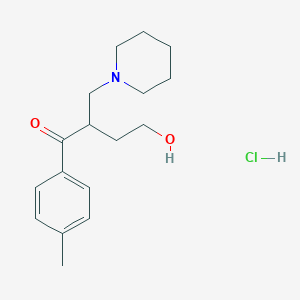
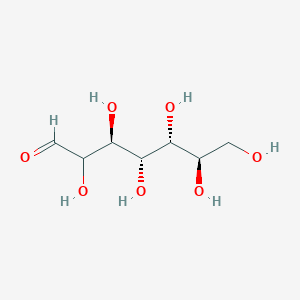
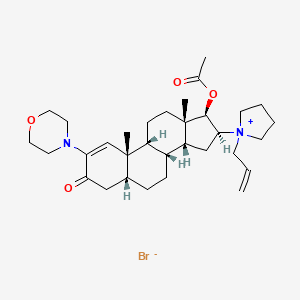
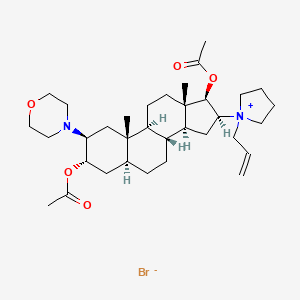

![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)
![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)
![(4S,5R)-2,2-Dimethyl-4-[4-(phenylmethoxy)phenyl]-3,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester](/img/structure/B1146337.png)

![5H-Oxireno[c]benzofuran, hexahydro-, [1aS-(1a-alpha-,3a-alpha-,7aS*)]- (9CI)](/img/no-structure.png)
